2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime is a chemical compound with the linear formula C14H21NO2 . It has a molecular weight of 235.329 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime are not fully detailed in the available resources. The compound has a molecular weight of 235.329 .Scientific Research Applications
Crystallographic Insights
Benzaldehyde oximes demonstrate unique intra- and intermolecular hydrogen bonding, influencing their crystal structures and properties. For example, 2-Formylthymol oxime, a related compound, exhibits strong O—H⋯N intramolecular hydrogen bonding and forms extended chains through weaker intermolecular interactions. This behavior is crucial for understanding molecular assembly and designing materials with specific crystallographic characteristics (Bendre, Butcher, & Kuwar, 2005).
Organic Synthesis Applications
Benzaldehyde oximes are valuable intermediates in organic synthesis. They participate in various reactions, including Pd-catalyzed ortho C-H hydroxylation, which highlights their role in synthesizing hydroxylated benzaldehydes, a key step in synthesizing complex organic molecules (Chen, Ozturk, & Sorensen, 2017).
Antimicrobial Activity
Esters of benzaldehyde oximes, such as those derived from 3-ethoxy-4-hydroxybenzaldehyde oxime, show promising in vitro antifungal and antibacterial activities. These compounds' effectiveness against pathogenic fungi and bacteria underscores their potential in developing new antimicrobial agents (Ahluwalia et al., 2017).
Catalytic Processes
Benzaldehyde oximes are also involved in catalytic processes, such as the synthesis of benzaldehyde oxime using Iron(III) Chloride as a catalyst. This process exemplifies the oximes' role in catalyzing chemical reactions, which is essential for industrial chemistry and the synthesis of various chemical products (Zhang Hong-ping, 2012).
Safety And Hazards
properties
IUPAC Name |
[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15-17/h7-8,16-17H,4-6,9H2,1-3H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHDVUIOGNDJGN-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1CO)CC)C=NO)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1CO)CC)/C=N/O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.